Averantin: A Technical Guide to its Chemical Structure, Properties, and Biosynthesis
Averantin: A Technical Guide to its Chemical Structure, Properties, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Averantin is a naturally occurring anthraquinone pigment and a key intermediate in the biosynthetic pathway of the potent mycotoxin, aflatoxin B1. Produced by several species of Aspergillus fungi, its chemical structure and biological role are of significant interest to researchers in natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the chemical structure of Averantin, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and its position within the aflatoxin B1 biosynthetic pathway.
Chemical Structure and Identification
Averantin is a polyketide-derived anthraquinone with a hexyl side chain. Its systematic IUPAC name is 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione. The core of the molecule is a tetrahydroxyanthraquinone scaffold, which is substituted at the 2-position with a (1S)-1-hydroxyhexyl group.
| Identifier | Value |
| Molecular Formula | C₂₀H₂₀O₇ |
| IUPAC Name | 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione |
| CAS Number | 5803-62-3 |
| Molecular Weight | 372.4 g/mol |
| SMILES | CCCCC--INVALID-LINK--O |
| InChI Key | WGPOPPKSQRZUTP-LBPRGKRZSA-N |
Physicochemical Properties
Averantin is a solid at room temperature with a distinct melting point. Its solubility is limited in water but better in organic solvents.
| Property | Value |
| Melting Point | 232 °C |
| Solubility | Soluble in DMSO and ethyl acetate. |
| UV-Vis Absorption Maxima (in Ethanol) | 222, 262, 298, 315, 453 nm |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 372 |
Experimental Protocols
Isolation of Averantin from Aspergillus parasiticus
This protocol is a composite of established methods for the isolation of polyketide pigments from fungal cultures.
3.1.1. Fungal Strain and Culture Conditions:
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A blocked mutant strain of Aspergillus parasiticus that accumulates Averantin is used.
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The fungus is cultured on a suitable solid or liquid medium, such as yeast extract-sucrose (YES) broth.
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Cultures are incubated at 28-30°C for a period sufficient for pigment production, typically 7-14 days.
3.1.2. Extraction:
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The fungal mycelium is harvested from the culture medium by filtration.
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The mycelium is dried and then ground to a fine powder.
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The powdered mycelium is extracted exhaustively with a suitable organic solvent, such as ethyl acetate or chloroform, using a Soxhlet apparatus or by repeated maceration.
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The solvent is evaporated under reduced pressure to yield a crude extract containing Averantin.
3.1.3. Purification:
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The crude extract is subjected to column chromatography on silica gel.
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The column is eluted with a gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).
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Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of Averantin.
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Fractions containing pure Averantin are combined and the solvent is evaporated.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
Characterization of Averantin
3.2.1. Melting Point Determination:
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The melting point is determined using a capillary melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate.
3.2.2. UV-Visible Spectroscopy:
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A solution of Averantin in ethanol is prepared.
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The UV-Vis spectrum is recorded on a spectrophotometer from 200 to 800 nm to determine the absorption maxima.
3.2.3. Mass Spectrometry:
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The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure.
3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆.
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The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the detailed chemical structure.
Radiotracer Studies for Biosynthetic Pathway Elucidation
This protocol outlines the general steps for a [¹⁴C]-acetate feeding experiment to confirm the polyketide origin of Averantin.
3.3.1. Preparation of Labeled Precursor:
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Sodium [1-¹⁴C]acetate is used as the labeled precursor.
3.3.2. Feeding Experiment:
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A culture of the Averantin-producing Aspergillus parasiticus strain is grown for a period before the onset of pigment production.
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A sterile solution of sodium [1-¹⁴C]acetate is added to the culture medium.
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The culture is incubated for a further period to allow for the incorporation of the labeled precursor into Averantin.
3.3.3. Isolation and Analysis:
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Averantin is isolated and purified from the mycelium as described in section 3.1.
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The radioactivity of the purified Averantin is measured using a liquid scintillation counter.
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The specific incorporation of the radiolabel is calculated to determine the efficiency of conversion of acetate into Averantin.
Biosynthetic Pathway
Averantin is a key intermediate in the biosynthesis of aflatoxin B1, a complex metabolic pathway involving a series of enzymatic reactions. The pathway begins with the synthesis of a polyketide chain from acetate and malonate units. This polyketide is then cyclized and modified through a series of steps to form the various intermediates. Averantin is formed from Norsolorinic acid and is subsequently converted to Averufin.
